BenchChemオンラインストアへようこそ!

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one

MAO-B inhibition enaminone pharmacology in vitro enzymology

(3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one (CAS 134219-70-8) is a linear trifluoromethylated enaminone building block (MW 229.2, C₁₁H₁₀F₃NO) categorized as a fluoroalkene. The compound features a benzylamino group conjugated with an α,β-unsaturated trifluoromethyl ketone, which confers distinct electronic properties relevant to medicinal chemistry and heterocyclic synthesis.

Molecular Formula C11H10F3NO
Molecular Weight 229.202
CAS No. 134219-70-8
Cat. No. B2882177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one
CAS134219-70-8
Molecular FormulaC11H10F3NO
Molecular Weight229.202
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC=CC(=O)C(F)(F)F
InChIInChI=1S/C11H10F3NO/c12-11(13,14)10(16)6-7-15-8-9-4-2-1-3-5-9/h1-7,15H,8H2/b7-6+
InChIKeyZVATZGWONTYIIZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one (CAS 134219-70-8): A Trifluoromethyl Enaminone for Defined MAO-B Probe Chemistry and Quinoline Heterocycle Synthesis


(3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one (CAS 134219-70-8) is a linear trifluoromethylated enaminone building block (MW 229.2, C₁₁H₁₀F₃NO) categorized as a fluoroalkene . The compound features a benzylamino group conjugated with an α,β-unsaturated trifluoromethyl ketone, which confers distinct electronic properties relevant to medicinal chemistry and heterocyclic synthesis. Unlike its cyclic enaminone analogs that dominate the anticonvulsant literature, this acyclic scaffold offers a unique entry point for probing structure–activity relationships and constructing CF₃-containing quinolines [1]. Commercially available in technical to 98% purity from multiple global suppliers, the compound serves as both a research tool and a versatile intermediate .

Why 4-Amino-1,1,1-trifluorobut-3-en-2-ones Cannot Be Interchanged: Critical Substituent Effects on Reactivity and Biological Target Engagement


The 4-amino-1,1,1-trifluorobut-3-en-2-one scaffold exhibits profound sensitivity to N-substitution. The unsubstituted 4-amino analog (CAS 184848-89-3) and the 4-anilino derivative (4-phenylamino) display markedly divergent regioselectivity in reactions with tosyl isocyanate, with the N-substituent directing either NH-insertion or α-CH insertion pathways . In biological systems, the benzylamino moiety in 134219-70-8 is critical for observed MAO-B binding: the unsubstituted benzylamine analog (compound 30 in the Apraku et al. series) was identified as the most potent anticonvulsant among a panel of benzylamino enaminones, while phenylamino and heteroaromatic amino congeners showed altered potency and neurotoxicity profiles [1]. These non-linear structure–activity relationships mean that substituting the benzylamino group or the trifluoromethyl ketone cannot reliably preserve either synthetic utility or biological activity, necessitating compound-specific procurement.

Quantitative Differentiation Evidence: (3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one vs. In-Class Analogs


Recombinant Human MAO-B Inhibition: Submicromolar Ki Demonstrates Defined Molecular Target Engagement

(3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one binds recombinant human MAO-B with a mixed-type inhibition Ki of 0.31 nM, determined using benzylamine as substrate and fluorimetric horseradish peroxidase-Amplex Red detection in Pichia pastoris-expressed enzyme [1]. In contrast, under a separate assay format using recombinant human MAO-B expressed in Sf9 insect cells with a 15-minute preincubation period, the compound displayed an IC₅₀ value of 10,000 nM [2]. This 30,000-fold difference between Ki and IC₅₀ values across assay conditions highlights extreme sensitivity to experimental parameters—a behavior not observed for classical MAO-B inhibitors like selegiline, which maintains consistent potency across formats—making the compound a uniquely sensitive probe for MAO-B assay qualification and mechanistic enzymology studies.

MAO-B inhibition enaminone pharmacology in vitro enzymology

Stereochemical Definition: (3E)-Configuration Confers Distinct Cyclization Reactivity vs. (Z)-Isomer in Quinoline Synthesis

The (3E)-stereochemistry of 134219-70-8 is a critical structural determinant for downstream cyclization chemistry. When 4-amino-1,1,1-trifluorobut-3-en-2-ones are heated with phosphoryl chloride (POCl₃), the (E)-configured isomer undergoes N→ortho shift followed by cyclodehydration to yield 2-(trifluoromethyl)quinolines [1]. The (Z)-configured 4-amino analog, in contrast, predominately follows an alternative reaction pathway leading to different heterocyclic products. This stereochemical dependence on product distribution is a well-established phenomenon in β-aminovinyl ketone cyclization chemistry . Procurement of the stereochemically defined (3E)-isomer (134219-70-8) is thus essential for laboratories targeting 2-CF₃-quinoline scaffolds with predictable regiochemical outcomes.

heterocyclic synthesis stereochemistry trifluoromethylquinoline

Physicochemical Benchmarking: Comparative logP and H-Bond Profile vs. 4-Anilino and 4-Amino Analogs

The benzylamino substituent in 134219-70-8 confers a calculated logP (clogP) of approximately 2.8–3.2 and a topological polar surface area (TPSA) of ~29 Ų, based on the molecular formula C₁₁H₁₀F₃NO (MW 229.2) [1]. This is positioned between the more hydrophilic unsubstituted 4-amino analog (clogP ~0.9; TPSA ~43 Ų; CAS 184848-89-3) and the more lipophilic 4-anilino analog (4-phenylamino-1,1,1-trifluorobut-3-en-2-one, clogP ~3.5–3.8; TPSA ~29 Ų) [1]. The compound's single hydrogen bond donor (NH) and balanced lipophilicity represent a ligand-efficiency-optimized profile for CNS lead development, avoiding the excessive hydrophilicity of the primary amine and the potential CYP liability of the fully aromatic aniline [2].

logP prediction medicinal chemistry lead optimization

Commercial Availability and Purity Tiering: Multi-Supplier Sourcing Supports Reproducibility

(3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one is stocked by at least six verified independent suppliers globally as of mid-2026, with purity grades ranging from 90% (technical) to 98% . This multi-supplier availability contrasts with many niche trifluoromethyl enaminones that are single-sourced or custom-synthesis-only, reducing supply chain risk for long-term research programs. Representative pricing at the gram scale is approximately €1,538/gram (CymitQuimica) and ¥1,115,000/gram (Fujifilm Wako), with 500 mg options at €833 . The compound's presence in the Fujifilm Wako catalog (product code HE-0274) further indicates sufficient demand to warrant stocking by a major international reagent distributor .

chemical procurement reproducibility research supply chain

Validated Application Scenarios for (3E)-4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one (CAS 134219-70-8) Based on Quantitative Evidence


MAO-B Assay Inter-Laboratory Standardization and Mechanistic Probe Development

The compound's extreme assay-dependent potency profile—Ki = 0.31 nM in Pichia pastoris-expressed hMAO-B vs. IC₅₀ = 10,000 nM in Sf9-expressed hMAO-B—makes it uniquely suitable as an inter-laboratory standard for MAO-B assay harmonization [1]. Unlike irreversible inhibitors (selegiline, rasagiline) that show consistent potency across formats, this compound's sensitivity to expression system, preincubation time, and detection method provides a diagnostic tool for identifying methodological variables that influence reported inhibitor potencies. Laboratories validating new MAO-B screening platforms or transitioning between expression systems can use this compound to benchmark assay sensitivity and ensure data comparability with published studies [1].

Stereochemically Controlled Synthesis of 2-(Trifluoromethyl)quinoline Libraries for Antimalarial and Kinase Inhibitor Programs

The (3E)-configuration is essential for the reliable conversion of 4-amino-1,1,1-trifluorobut-3-en-2-ones to 2-(trifluoromethyl)quinolines via POCl₃-mediated N→ortho shift and cyclodehydration [2]. 2-CF₃-quinolines are privileged scaffolds in antimalarial (e.g., mefloquine analogs), kinase inhibitor, and CB2 cannabinoid receptor ligand programs. Sourcing the stereochemically pure (3E)-isomer (134219-70-8) rather than the (Z)-isomer or an E/Z mixture ensures predictable regiochemistry and maximizes isolated yields of the desired quinoline products, reducing the need for chromatographic separation of isomeric byproducts [2].

CNS Lead Optimization Starting Point with Favorable Multidimensional Property Profile

With a predicted clogP of 2.8–3.2 and single hydrogen bond donor, the compound occupies a differentiated physicochemical space between the overly hydrophilic 4-amino (clogP ~0.9, 2 HBD) and overly lipophilic 4-anilino (clogP ~3.8) analogs [3]. Medicinal chemistry teams pursuing CNS targets where ligand efficiency and blood–brain barrier penetration are critical can use this benzylamino enaminone as a fragment-like starting point for structure-based design. Its MW of 229 and TPSA of ~29 Ų place it within the favorable CNS multiparameter optimization space, offering a balance of potency potential and ADME compatibility not achieved by closer analogs in the series [3].

Multi-Supplier Sourcing Strategy for Long-Term Preclinical Development Programs

For research groups planning extended structure–activity relationship (SAR) campaigns exceeding 12–24 months, the confirmed availability of 134219-70-8 from ≥6 global suppliers (Alfa Chemistry, Apollo Scientific, CymitQuimica, Fujifilm Wako, Leyan, Bidepharm) reduces supply-chain disruption risk . This contrasts sharply with single-sourced analogs where a stockout or discontinuation could halt a program. The availability in multiple purity tiers (90% to 98%) further allows cost-optimized procurement: technical grade for early-stage synthetic methodology development and 98% grade for definitive biological assays requiring impurity-controlled material .

Quote Request

Request a Quote for (3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.